7-Chloro-2H-benzo[b][1,4]oxazine
Description
Significance of Benzo[b]Current time information in Bangalore, IN.echemi.comoxazines in Organic Synthesis and Medicinal Chemistry Scaffolds
The benzo[b] Current time information in Bangalore, IN.echemi.comoxazine (B8389632) scaffold is a versatile building block in the synthesis of more complex molecules and is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide array of therapeutic agents.
Derivatives of benzo[b] Current time information in Bangalore, IN.echemi.comoxazine have demonstrated a broad spectrum of biological activities, including but not limited to:
Anticancer properties: Certain derivatives have been investigated for their ability to inhibit the growth of cancer cells. For instance, some have been explored as hypoxia-targeted compounds for cancer therapeutics. mdpi.com
Antimicrobial effects: The scaffold is present in compounds showing activity against various bacterial strains. gsconlinepress.com
Central nervous system activity: Modifications of the benzo[b] Current time information in Bangalore, IN.echemi.comoxazine core have led to compounds with potential applications in treating neurological disorders.
The significance of this scaffold lies in its rigid, fused-ring structure which can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Research Trajectories for Halogenated Heterocycles and their Synthetic Utility
The incorporation of halogen atoms, such as chlorine, into heterocyclic structures is a well-established strategy in synthetic and medicinal chemistry. Halogenation can profoundly influence a molecule's properties in several ways:
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density distribution within the aromatic ring, affecting the molecule's reactivity and its interactions with biological targets.
Increased Lipophilicity: The presence of a halogen atom can increase the lipophilicity (fat-solubility) of a compound, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug molecule.
Synthetic Handles: A halogen atom can serve as a "synthetic handle," a reactive site that allows for further chemical modifications through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This synthetic versatility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.
The research trajectory for halogenated heterocycles is therefore focused on leveraging these effects to design molecules with enhanced potency, selectivity, and pharmacokinetic properties.
Scope and Research Objectives for 7-Chloro-2H-benzo[b]Current time information in Bangalore, IN.echemi.comoxazine Studies
Given the established importance of both the benzo[b] Current time information in Bangalore, IN.echemi.comoxazine scaffold and halogenated heterocycles, the primary research objectives for a dedicated study of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.echemi.comoxazine would logically encompass:
Development of Efficient Synthetic Routes: Establishing reliable and high-yielding synthetic pathways to access this specific isomer is a fundamental prerequisite for any further investigation.
Exploration of its Reactivity: A thorough investigation of its chemical reactivity, particularly at the chloro-position and other sites on the heterocyclic ring, would unlock its potential as a synthetic intermediate.
Physicochemical Characterization: Detailed analysis of its spectroscopic and physical properties would be essential for its identification and for understanding its behavior in different chemical environments.
Preliminary Biological Screening: Given the biological activities of related compounds, initial screening of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.echemi.comoxazine against a panel of biological targets (e.g., cancer cell lines, microbial strains) would be a logical step to uncover any potential therapeutic applications.
While comprehensive research dedicated solely to 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.echemi.comoxazine is not yet prominent in the scientific literature, its structural features strongly suggest it as a valuable, yet unexamined, piece in the puzzle of heterocyclic chemistry.
Data on a Closely Related Compound
Table 1: Physicochemical Properties of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.echemi.comoxazin-3(4H)-one
| Property | Value |
|---|---|
| CAS Number | 27320-99-6 moldb.com |
| Molecular Formula | C₈H₆ClNO₂ moldb.com |
| Molecular Weight | 183.59 g/mol moldb.com |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥97% moldb.com |
Interactive Data Table
Click to view interactive data for 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.echemi.comoxazin-3(4H)-one
| Property | Value | Reference |
|---|---|---|
| CAS Number | 27320-99-6 | moldb.com |
| Molecular Formula | C₈H₆ClNO₂ | moldb.com |
| Molecular Weight | 183.59 g/mol | moldb.com |
| Appearance | Solid | - |
| Purity | ≥97% | moldb.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAEOJHUPKIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C(O1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672198 | |
| Record name | 7-Chloro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209893-43-5 | |
| Record name | 7-Chloro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 2h Benzo B 1 2 Oxazine and Its Derivatives
Classical Approaches to Benzo[b]nih.govresearchgate.netoxazine Ring Systems
Traditional methods for synthesizing the benzoxazine (B1645224) ring often involve multi-step sequences and condensation reactions, which have been foundational in accessing this class of compounds.
Multi-Step Synthesis Pathways via Cyclization Reactions
Classical syntheses frequently rely on the cyclization of appropriately substituted precursors. A common strategy involves the reaction of 2-aminophenols with α-haloketones. For instance, substituted 2-aminophenols can react with phenacyl bromides to form 2H-benzo[b] nih.govresearchgate.netoxazines. researchgate.net This method is versatile, allowing for the introduction of various substituents on both the benzene (B151609) and oxazine (B8389632) rings. researchgate.net The reaction often proceeds via an initial N-alkylation of the aminophenol, followed by an intramolecular cyclization.
Another established multi-step approach begins with the condensation of a phenolic compound, a primary amine, and formaldehyde, in what is known as the Mannich reaction. mdpi.comresearchgate.net This reaction forms a benzoxazine precursor which can then undergo ring-opening and subsequent modification. mdpi.com For example, 2-(aminomethyl)phenol (B125469) derivatives, which are key intermediates for 2-substituted 1,3-benzoxazines, can be synthesized via HCl hydrolysis of traditionally prepared benzoxazines. mdpi.com These intermediates can then be reacted with aldehydes to form new benzoxazine structures. mdpi.comrsc.org
Condensation Reactions with Chlorinating Agents
The introduction of a chlorine atom at the 7-position of the benzoxazine ring often involves the use of a chlorinated starting material or a chlorinating agent during the synthesis. One method involves the condensation of a 4-chloro-2-aminophenol with a suitable ketone or aldehyde.
Another strategy involves the synthesis of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives, which can serve as precursors to other benzoxazine compounds. nih.gov These can be synthesized through a sequence of condensation, reduction, O-alkylation, and Smiles rearrangement, starting from materials like 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride. nih.gov Furthermore, the synthesis of 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones has been achieved by first synthesizing 1,4-benzoxazinediones through the cyclization of 2-aminophenols with oxalyl chloride. nih.gov These are then treated with a Vilsmeier-Haack type reagent to yield 3-chloro-1,4-benzoxazin-2-one derivatives, which can undergo further substitution. nih.gov
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more efficient, atom-economical, and environmentally friendly methods for benzoxazine synthesis. These modern approaches often utilize catalytic systems to achieve high yields and selectivity under milder conditions.
Catalytic Synthesis Routes
Catalysis has emerged as a powerful tool in the synthesis of benzoxazines, with both transition metals and organocatalysts playing crucial roles.
Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of the benzoxazine ring. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed for the intramolecular C-N bond formation to construct the 1,4-benzodiazepine (B1214927) ring system, a related heterocyclic structure. mdpi.com Similar strategies can be adapted for benzoxazine synthesis. For example, a palladium-catalyzed process can be used for the cross-coupling of precursors with ammonia, followed by spontaneous intramolecular condensation to form dibenzodiazepines and their analogs, including dibenzooxazepines. nih.gov
Copper-catalyzed reactions are also prevalent. An efficient one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones has been developed using copper(I) iodide (CuI) to catalyze the coupling of o-halophenols and 2-halo-amides. rsc.org This method allows for the convenient synthesis of a variety of substituted benzoxazinones in good to excellent yields. rsc.org Another approach involves the Cu(I)-catalyzed intramolecular C-N cyclization following a Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, leading to 3,4-dihydro-1,4-benzoxazine derivatives. nih.gov
| Catalyst | Reactants | Product | Yield | Reference |
| Pd(OAc)2/PPh3 | o-bromoaniline derivatives, CO | 1,4-benzodiazepin-5-one skeleton | - | mdpi.com |
| Pd2(dba)3/t-BuDavePhos | diarylamine precursors, NH3 | dibenzodiazepine derivatives | good to excellent | nih.gov |
| CuI | o-halophenols, 2-halo-amides | 2H-1,4-benzoxazin-3-(4H)-ones | good to excellent | rsc.org |
| Cu(I) | activated aziridines, 2-halophenols | 3,4-dihydro-1,4-benzoxazine derivatives | up to 95% | nih.gov |
| ZnFe2O4 | substituted phenacyl bromides, aminophenols | 2H-benzo[b] nih.govresearchgate.netoxazines | 80-90% | researchgate.net |
Growing environmental concerns have spurred the development of organocatalytic and metal-free synthetic methods. These approaches avoid the use of potentially toxic and expensive heavy metals. One such method is the use of a carbohydrate-based organocatalyst for the one-pot, three-component condensation of a phenol (B47542), paraformaldehyde, and a primary amine. researchgate.net
Enzyme-catalyzed reactions also represent a green alternative. A biochemo multienzyme cascade using lipase (B570770) M and tyrosinase has been employed for the one-pot synthesis of tricyclic benzoxazines. nih.govfigshare.com This process involves tyrosinase-mediated ortho-hydroxylation, followed by a 1,6-Michael addition and tandem intramolecular ring closure, offering high atom economy and minimizing purification steps. nih.govfigshare.com
Metal- and oxidizing reagent-free electrochemical methods have also been developed. For example, the synthesis of 4H-1,3-benzoxazines from N-benzylamides can be achieved through an electrochemical aromatic C-H oxygenation reaction, with hydrogen gas as the only theoretical byproduct. acs.org
| Method | Reactants | Product | Key Features | Reference |
| Organocatalysis | Phenol, paraformaldehyde, primary amine | 1,3-benzoxazine monomers | Green carbohydrate-based catalyst | researchgate.net |
| Biochemo multienzyme cascade | Phenolic acids, α-amino acids | Tricyclic benzoxazines | High atom economy, sustainable | nih.govfigshare.com |
| Electrochemical C-H oxygenation | N-benzylamides | 4H-1,3-benzoxazines | Metal- and oxidizing reagent-free | acs.org |
| Microwave-assisted SNAr | 3-chloro-1,4-benzoxazin-2-ones, indoles | 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones | Reduced reaction times, good yields | nih.gov |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. This section details the use of microwave-assisted and ultrasonication-assisted methods for the synthesis of benzoxazine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. arkat-usa.orgresearchgate.net Microwave irradiation directly interacts with the molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. researchgate.net This often results in dramatically reduced reaction times, improved product yields, and enhanced purity. arkat-usa.orgresearchgate.net
Several studies have reported the efficient synthesis of benzo[b] nih.govoxazin-3(4H)-ones and their derivatives using microwave-assisted, one-pot, three-step reactions. For instance, the reaction of substituted 2-chlorophenols with primary amines and 2-chloroacetyl chloride under microwave irradiation provides good yields (55–86%) in short reaction times (18–40 minutes). Another efficient protocol involves the reaction of phenacyl bromides and aminophenols using cesium carbonate (Cs2CO3) as a base catalyst, affording yields of 70-86% within just 3-5 minutes. researchgate.net
A library of 3,4-dihydro-2H-benzo[b] nih.govoxazines has been synthesized via one-pot multicomponent reactions of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides under microwave irradiation. This method not only reduced reaction time and solvent usage but also improved yields and simplified the work-up process. arkat-usa.org Similarly, a palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govoxazin-2-ones has been successfully demonstrated using microwave assistance, proving to be cost-effective and time-saving. nih.gov
The synthesis of substituted benzo nih.govoxazin-3-ones and pyrido nih.govoxazin-2-ones via Smiles rearrangement has also been achieved efficiently under microwave irradiation. Reactions that typically take 2-10 hours under conventional heating were completed in a matter of minutes, yielding moderate to excellent results.
Ultrasonication-Assisted Synthesis
Ultrasonication, the application of ultrasound to chemical reactions, is another green chemistry technique that can enhance reaction rates and yields. While specific examples for the synthesis of 7-Chloro-2H-benzo[b] nih.govoxazine are not abundant in the provided results, the principle of using ultrasonic irradiation to assist in the synthesis of related heterocyclic compounds has been established. nih.gov For example, a novel series of benzofuran-oxadiazole molecules have been synthesized using ultrasonic irradiation, highlighting its potential as a green synthetic method. nih.gov The synthesis of azetidine (B1206935) derivatives has also been achieved using ultrasound assistance. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing product yield and purity while minimizing waste and energy consumption.
Temperature and Pressure Effects
Temperature is a critical parameter in the synthesis of benzoxazine derivatives. In the microwave-assisted regioselective chlorination of 3-phenyl-2H-benzo[b] nih.govoxazin-2-ones, the reaction proceeded to completion at 120 °C. nih.govrsc.org For regioselective bromination, 100 °C under microwave irradiation was found to be the optimal temperature. nih.gov Prolonged heating did not significantly improve the product yield. nih.gov
Reagent and Solvent Selection
The choice of reagents and solvents significantly influences the outcome of a synthesis. In the synthesis of 2H-benzo[b] nih.govoxazine derivatives, dichloromethane (B109758) has been shown to be an effective solvent. nih.gov The use of aqueous potassium carbonate and tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst facilitated the reaction between 2-aminophenol (B121084) and 2-bromo-4-chloroacetophenone. nih.gov
For the synthesis of benzo[b] nih.govoxazin-3(4H)-ones via Smiles rearrangement under microwave irradiation, a study found that potassium carbonate in acetonitrile (B52724) was the most effective system for the initial step, while cesium carbonate in dimethylformamide was most suitable for the subsequent cyclization. In the synthesis of oxazolines, various bases like N,N-diisopropylethylamine, 2,6-lutidine, and pyridine (B92270) were screened, with pyridine providing a good yield in dichloromethane. researchgate.net
The selection of the oxidant is also crucial. For the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, silver(I) oxide was identified as the most efficient oxidizing agent. scielo.br Acetonitrile, a greener solvent compared to commonly used chlorinated solvents, provided the best balance between conversion and selectivity. scielo.br
Stereoselective and Regioselective Synthesis of Benzo[b]electronicsandbooks.comnih.govoxazine Derivatives
Controlling stereoselectivity and regioselectivity is a key challenge in the synthesis of complex molecules.
A palladium-catalyzed, microwave-assisted halogenation of 3-phenyl-2H-benzo[b] nih.govoxazin-2-ones has been developed, demonstrating excellent regioselectivity. nih.govrsc.org The nitrogen atom within the heterocyclic ring acts as a directing group, leading to the selective halogenation at the ortho-position of the phenyl ring. nih.govrsc.org This method works well for chlorination, bromination, and iodination using N-halosuccinimides as the halogen source. rsc.org
The synthesis of 1,4-benzothiazines, structurally related to benzoxazines, has also been achieved with high regioselectivity. The reaction of 2-aminothiophenol (B119425) with α-cyano α-alkoxy carbonyl epoxides proceeds via a regioselective opening of the epoxide ring by the sulfur atom, followed by cyclization. acgpubs.org The mechanism is influenced by the presence of an acid catalyst like HCl, which can alter the reaction pathway and lead to different regioisomers. acgpubs.org
In the synthesis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, the Michael addition reaction with fumaric esters was employed, and the resulting diastereomers were investigated. arxiv.orgresearchgate.net
Reaction Mechanisms and Chemical Reactivity of 7 Chloro 2h Benzo B 1 2 Oxazine
Electrophilic and Nucleophilic Substitution Mechanisms
The benzene (B151609) ring of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.mdpi.comoxazine (B8389632) is susceptible to electrophilic aromatic substitution, while nucleophilic substitution is less common but possible under specific conditions.
Electrophilic substitution involves the attack of an electrophile on the π-electron system of the benzene ring. The reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion, with the final step being the loss of a proton to restore aromaticity. The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. organicchemistrytutor.comyoutube.com
Nucleophilic aromatic substitution (SNAr) on aryl halides is a less favorable process than electrophilic substitution because it requires the attack of a nucleophile on an electron-rich aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. masterorganicchemistry.comlibretexts.org The mechanism involves the addition of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org
The position of electrophilic attack on the 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.mdpi.comoxazine ring is determined by the combined directing effects of the chloro group and the fused oxazine ring.
Oxazine Ring: The oxazine ring contains two atoms with lone pairs, the oxygen (ether) and the nitrogen (secondary amine), both directly attached to the benzene ring. These groups are powerful activating, ortho-, para-directors due to their ability to donate electron density via resonance. organicchemistrytutor.comyoutube.com The oxygen atom directs to the C-5 position (ortho), and the nitrogen atom directs to the C-8 position (ortho).
The combined influence on the aromatic ring of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.mdpi.comoxazine is a competition between the deactivating, ortho-directing chloro group and the activating, ortho-, para-directing amino and ether functionalities of the oxazine ring. The C-8 position is strongly activated by the adjacent nitrogen atom and is also ortho to the deactivating chloro group. The C-5 position is activated by the oxygen atom. The C-6 position is ortho to the chloro group. Therefore, electrophilic substitution is most likely to occur at the C-5 and C-8 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
For nucleophilic aromatic substitution, the chloro group at C-7 could potentially act as a leaving group. However, the SNAr mechanism is significantly facilitated by strong electron-withdrawing groups (like nitro groups) at the ortho and para positions, which are absent in this molecule. libretexts.org Therefore, nucleophilic displacement of the chlorine atom would require harsh reaction conditions. youtube.com
Ring-Opening and Ring-Closure Reactions
The 1,4-oxazine ring is susceptible to cleavage under certain conditions, particularly in the presence of acids. Ring-closure reactions, conversely, are fundamental to the synthesis of the benzoxazine (B1645224) core and its derivatives.
The most studied ring-opening reaction of benzoxazines is their thermally or catalytically induced polymerization. mdpi.com This process is initiated by the cleavage of the C-O bond of the oxazine ring. mdpi.com Lewis acids or protic acids can catalyze this ring-opening by coordinating to or protonating the oxygen or nitrogen atom, which facilitates the formation of a carbocationic intermediate. mdpi.comacs.orgmdpi.com This intermediate then undergoes electrophilic aromatic substitution with another benzoxazine monomer, leading to polymerization. researchgate.net While this is predominantly associated with polymer formation, the initial ring-opening step is a key aspect of the molecule's reactivity.
Non-polymerization ring-opening could potentially be achieved under strong reductive conditions, cleaving the benzylic C-O or C-N bonds. Ring-closure reactions are the cornerstone of benzoxazine synthesis. The synthesis of 2H-benzo[b] Current time information in Bangalore, IN.mdpi.comoxazin-3(4H)-one derivatives, for example, has been accomplished through methods like condensation and Smiles rearrangement, which involve the formation of the oxazine ring. nih.gov The synthesis of various benzoxazine derivatives often involves the cyclization of a suitable aminophenol precursor with an aldehyde or ketone. nih.gov
Oxidation and Reduction Pathways
The 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.mdpi.comoxazine molecule possesses sites that can undergo both oxidation and reduction.
Oxidation reactions are significant in the biotransformation of many drug molecules, and the electrochemical half-wave potential of benzoxazines is a key parameter in assessing their biological properties. nih.gov Quantitative structure-property relationship (QSAR) studies on benzoxazine derivatives have shown that their oxidation potentials can be predicted from molecular descriptors, with the highest occupied molecular orbital (HOMO) energy being a critical factor. nih.gov Drugs with lower oxidation potentials are often more metabolically active. nih.gov The nitrogen atom within the oxazine ring and the electron-rich aromatic system are potential sites for oxidation. Studies on the electrocatalytic oxidation of benzylamines, which share a structural similarity, show that oxidation can lead to the formation of imines. nih.gov
Regarding reduction, while specific studies on 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.mdpi.comoxazine are scarce, research on related structures provides insight. It has been proposed that 1,4-oxazine analogs could be developed for bioreductive transformations, particularly in hypoxic (low oxygen) environments such as those found in solid tumors. nih.gov This suggests the potential for the reductive activation of the benzoxazine core.
Stability and Degradation Studies Under Varying Chemical Environments
The stability of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.mdpi.comoxazine is a critical factor in its handling, storage, and application. Its degradation can be induced by heat or light.
Benzoxazines are generally known for their high thermal stability, which translates to high thermal performance in their resulting polymers (polybenzoxazines). mdpi.com The thermal decomposition of related chloro-aromatic compounds, such as chlorobenzene (B131634), has been studied in detail. The complete destruction of chlorobenzene in a hydrogen atmosphere occurs at around 1000°C, yielding products like benzene and HCl. njit.edu In an inert atmosphere, the decomposition is less complete and produces more solid carbon and polyphenolic compounds. njit.edu
The thermal degradation of cured benzoxazine resins has been investigated using techniques like TGA-FTIR and Py-GC/MS. rsc.org These studies show that the degradation mechanism is complex, with the initial stages often involving the release of phenolic compounds. mdpi.comrsc.org
The following table summarizes thermal decomposition data for a related compound, chlorpyrifos, which contains a trichlorinated pyridine (B92270) ring, to illustrate the types of products that can form from chlorinated N-heterocycles at high temperatures.
| Condition | Temperature Range (°C) | Major Decomposition Products | Reference |
|---|---|---|---|
| Inert (Pyrolysis) | > 550 | Ethylene, 3,5,6-trichloro-2-pyridinol, Carbon Disulfide, HCN | rsc.org |
| Oxidative | > 550 | Ethylene, 3,5,6-trichloro-2-pyridinol, Sulfur Dioxide | rsc.org |
Furthermore, research on the photocatalytic activity of benzoxazine-based materials for producing hydrogen peroxide suggests that the benzoxazine ring can participate in photocatalytic processes, with the nitrogen atom being oxidized during photocharge generation. acs.org This implies that under UV or visible light irradiation, the compound could undergo degradation through pathways involving radical intermediates and oxidation. The presence of the chloro-aromatic moiety may also influence the photochemical behavior, as chloroaromatic compounds are known to undergo photolysis, sometimes leading to dehalogenation or the formation of other photoproducts.
Hydrolytic Stability Analysis
The hydrolytic stability of the 2H-benzo[b] nih.govnih.govoxazine ring system is a critical parameter for its application in various fields. However, specific kinetic data on the hydrolysis of 7-Chloro-2H-benzo[b] nih.govnih.govoxazine is not well-documented in scientific literature. In general, the stability of the oxazine ring is influenced by factors such as pH, temperature, and the nature of substituents on the aromatic ring.
The hydrolysis of related heterocyclic systems, such as 1,4-benzodiazepines, has been shown to be subject to both acid and base catalysis, proceeding through the cleavage of imine or amide bonds within the heterocyclic ring. For instance, the hydrolysis of oxazepam and diazepam has been studied, revealing complex reaction pathways with the formation of various intermediates. sci-hub.se While these compounds belong to a different class, the principles of their hydrolytic degradation, involving attack by water or hydroxide (B78521) ions on electrophilic centers, may be applicable to the oxazine ring of 7-Chloro-2H-benzo[b] nih.govnih.govoxazine.
Studies on the hydrolytic ring-opening of other benzoxazines, typically under strong acidic conditions (e.g., using HCl), have been performed to synthesize 2-(aminomethyl)phenol (B125469) derivatives. nih.gov This indicates that the oxazine ring can be cleaved under hydrolytic conditions, although this is an intentional synthetic step rather than a stability analysis under typical aqueous environments. The presence of the electron-withdrawing chloro group at the 7-position of the benzoxazine ring could potentially influence its susceptibility to nucleophilic attack by water, thereby affecting its hydrolytic stability. However, without specific experimental data, any discussion on the precise rates and products of hydrolysis for 7-Chloro-2H-benzo[b] nih.govnih.govoxazine remains speculative.
Table 1: General Factors Influencing Hydrolytic Stability of Benzoxazines
| Factor | Potential Influence on 7-Chloro-2H-benzo[b] nih.govnih.govoxazine |
| pH | Hydrolysis rate is likely dependent on pH, with potential for acid and base catalysis. |
| Temperature | Increased temperature would be expected to accelerate the rate of hydrolysis. |
| Substituents | The 7-chloro group may affect the electron density of the ring system, influencing the rate of nucleophilic attack by water. |
This table is based on general chemical principles, as specific data for the target compound is not available.
Intermediates and Transition States in Reactivity
The elucidation of reaction intermediates and transition states is fundamental to understanding the reactivity of a chemical compound. For 7-Chloro-2H-benzo[b] nih.govnih.govoxazine, specific computational or experimental studies detailing these transient species in its various reactions are not readily found in the reviewed literature.
In a broader context, the reactivity of the 2H-benzo[b] nih.govnih.govoxazine core can involve several transformation pathways. For example, the synthesis of derivatives often proceeds through reactions at the nitrogen atom of the oxazine ring or through modifications of the benzene ring. These reactions would involve various intermediates and transition states.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, including the structures and energies of intermediates and transition states. Such studies have been applied to other heterocyclic systems to understand their reactivity. However, a specific computational study on the reaction mechanisms of 7-Chloro-2H-benzo[b] nih.govnih.govoxazine has not been identified in the available literature.
The synthesis of various substituted 2H-benzo[b] nih.govnih.govoxazine derivatives has been reported, which implicitly involves the formation of reaction intermediates. nih.gov For instance, the synthesis of 2H-benzo[b] nih.govnih.govoxazines from 2-aminophenols and α-haloketones proceeds through nucleophilic substitution and cyclization steps, each with its own set of intermediates and transition states. The chloro-substituent at the 7-position would influence the energetics of these steps, but specific details remain uninvestigated for this particular compound.
Without dedicated mechanistic studies, any depiction of the intermediates and transition states for the reactions of 7-Chloro-2H-benzo[b] nih.govnih.govoxazine would be conjectural and based on analogies with related, better-studied chemical systems.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Crystal Packing
For example, in a derivative, 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one, the six-membered heterocyclic ring was found to adopt an envelope conformation. nih.gov This kind of detailed structural insight is crucial for understanding the molecule's physical properties and how it interacts with its environment. sevenstarpharm.com
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. SCXRD analysis is critical for identifying and characterizing these forces, which include hydrogen bonds and, of particular relevance to this compound, halogen bonds. sevenstarpharm.com
Hydrogen Bonding: This interaction occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. youtube.com In the crystal structures of related benzoxazine (B1645224) and benzothiazine derivatives, hydrogen bonds involving the N-H group and carbonyl oxygens are often observed, playing a significant role in the crystal packing. mdpi.com
Halogen Bonding: This is a noncovalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. nih.govmappingignorance.org The chlorine atom in 7-Chloro-2H-benzo[b] nih.govgithub.iooxazine (B8389632) can participate in halogen bonding, influencing the supramolecular assembly in the solid state. mappingignorance.orgnih.gov The strength and directionality of halogen bonds are comparable to hydrogen bonds, making them a significant factor in crystal engineering. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a significant impact on its physical properties. While specific studies on the polymorphism of 7-Chloro-2H-benzo[b] nih.govgithub.iooxazine are not detailed, the potential for different packing arrangements due to variations in intermolecular interactions is high. Different polymorphs would exhibit distinct solid-state NMR spectra and X-ray diffraction patterns. The study of polymorphism is crucial in fields like pharmaceuticals, where the solid form of a drug can affect its stability and bioavailability. sevenstarpharm.com
Table 2: Crystallographic Data for a Related Benzoxazine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one | nih.gov |
| Formula | C₁₅H₁₂ClNO₂ | nih.gov |
| Conformation | Envelope | nih.gov |
| Dihedral Angle (Benzene Rings) | 89.99 (13)° | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Mechanistic Support
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov This technique is routinely used to confirm the identity of newly synthesized 7-Chloro-2H-benzo[b] nih.govgithub.iooxazine derivatives and to support the proposed structures derived from NMR and X-ray data. nih.govmdpi.com The high accuracy of HRMS provides strong evidence for the successful synthesis of the target molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful method for identifying functional groups and characterizing the intricate bonding network within the 7-Chloro-2H-benzo[b] nih.govnih.govoxazine molecule. These analyses are crucial for confirming the molecular structure and understanding the influence of substituents on the benzoxazine core.
The analysis of benzoxazine monomers and their derivatives through FT-IR spectroscopy reveals several characteristic absorption bands. researchgate.net The polymerization of benzoxazine resins, for instance, is often monitored by the disappearance of a band between 900 and 960 cm⁻¹, which indicates changes in the oxazine ring structure. acs.org Historically, this band was attributed to the C-H out-of-plane bending of the attached benzene (B151609) ring, but more recent studies suggest it arises from a combination of the O-C₂ stretching of the oxazine ring and phenolic ring vibrations. acs.org
Key vibrational frequencies observed in benzoxazine derivatives help in the comprehensive characterization of the 7-chloro substituted variant. The asymmetric and symmetric stretching modes of the C-O-C ether linkage in the oxazine ring are typically found around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net The presence of the benzene ring adjoined to the oxazine ring is confirmed by a peak often appearing near 920 cm⁻¹. researchgate.net
Further spectral features include C-H stretching vibrations from the aliphatic portions of the oxazine ring, which are identifiable in the 2850-2970 cm⁻¹ range. nih.gov The substitution of a chlorine atom on the benzene ring is expected to introduce a characteristic C-Cl stretching vibration, typically observed in the range of 700-800 cm⁻¹.
The table below summarizes the key FT-IR absorption bands crucial for the structural elucidation of benzoxazine derivatives, which are applicable to 7-Chloro-2H-benzo[b] nih.govnih.govoxazine.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| Aliphatic C-H Stretching | 2854 - 2953 | researchgate.net |
| C-O-C Asymmetric Stretching | ~1233 | researchgate.net |
| C-O-C Symmetric Stretching | ~1029 | researchgate.net |
| Oxazine Ring Vibration | ~920 | researchgate.net |
| C-Cl Stretching | 700 - 800 |
Raman spectroscopy, while less commonly reported for this specific compound, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For complex molecules like benzoxazines, theoretical calculations are often employed alongside experimental data to assign the observed vibrational modes accurately. acs.org Studies on isotopically substituted (e.g., ¹⁵N) benzoxazine monomers have been instrumental in precisely assigning the bands related to the oxazine ring, demonstrating the influence of specific atoms on the vibrational spectra. acs.org
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within 7-Chloro-2H-benzo[b] nih.govnih.govoxazine. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides valuable information about the extent of conjugation and the effects of substituents on the electronic structure.
The UV-Vis spectrum of a benzoxazine derivative is characterized by absorption bands corresponding to π → π* and n → π* transitions. The aromatic benzene ring and the heterocyclic oxazine ring constitute a conjugated system. The presence of the chlorine atom, an electron-withdrawing group with lone pairs of electrons, can influence the energy of these transitions through both inductive and resonance effects.
Studies on various oxazine dyes show that their absorption spectra are sensitive to the molecular environment and substitution patterns. beilstein-journals.org The electronic transitions in these systems are often described as charge-transfer (CT) excitations. beilstein-journals.org For 7-Chloro-2H-benzo[b] nih.govnih.govoxazine, the π → π* transitions originating from the aromatic system are expected to be the most intense. The presence of heteroatoms (oxygen and nitrogen) introduces n → π* transitions, which are typically weaker.
The inclusion of a solvent can significantly affect the position of the absorption maxima (λ_max), a phenomenon known as solvatochromism. beilstein-journals.org Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have proven effective in predicting the absorption spectra of oxazine dyes and rationalizing the observed solvent effects. beilstein-journals.org These theoretical models indicate that an accurate prediction of excitation energies requires the consideration of the solvent environment. beilstein-journals.org
| Compound Type | Typical λ_max (nm) | Transition Type | Reference(s) |
| Benzoxazine Derivatives | 250 - 350 | π → π* | nih.gov |
| Oxazine Dyes | 500 - 650 | Charge-Transfer (CT) | beilstein-journals.org |
The conjugation between the benzene ring and the oxazine moiety, influenced by the chloro substituent, dictates the precise energy and intensity of the electronic transitions, making UV-Vis spectroscopy a key tool for probing the electronic architecture of the molecule.
Theoretical and Computational Investigations of 7 Chloro 2h Benzo B 1 2 Oxazine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine (B8389632). These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of the molecule. DFT, with functionals like B3LYP, has become a popular approach for molecular computations due to its balance of accuracy and computational cost.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. bhu.ac.inaimspress.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. aimspress.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgucsb.edu This theory is a powerful tool for rationalizing the outcomes of various chemical reactions, including cycloadditions and electrophilic substitutions. wikipedia.orgucsb.edu The theory is based on three key observations of interacting molecules: the repulsion between occupied orbitals, the attraction between positive and negative charges, and the attractive interaction between occupied and unoccupied orbitals, especially the HOMO and LUMO. wikipedia.org
In the context of 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine, FMO theory can be used to predict its reactivity towards different reagents. The localization of the HOMO would indicate the most probable sites for electrophilic attack, while the localization of the LUMO would suggest the sites for nucleophilic attack. For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity, as FMOs can be delocalized over a large part of the molecule. nih.gov Although a specific FMO analysis for 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine is not detailed in the provided search results, the general principles of FMO theory provide a robust framework for predicting its chemical behavior. libretexts.orgwikipedia.orgucsb.edunih.govimperial.ac.uk
Electrostatic Potential Maps and Charge Distribution
Electrostatic potential (ESP) maps are valuable tools in computational chemistry for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. bhu.ac.inyoutube.com The ESP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. bhu.ac.in
For 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine, it is anticipated that the electronegative oxygen, nitrogen, and chlorine atoms would lead to regions of negative electrostatic potential. The hydrogen atoms, in contrast, would exhibit positive potential. bhu.ac.in A detailed ESP map would provide a clear picture of the charge distribution and help in understanding the intermolecular interactions of the molecule. While a specific ESP map for 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine is not available in the search results, the general principles of its interpretation are well-established. bhu.ac.inyoutube.com
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule plays a significant role in its chemical and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For cyclic systems like the benzoxazine (B1645224) ring, this is particularly important.
The oxazine ring in 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine is not planar. In a related compound, 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one, the six-membered heterocyclic ring was found to adopt an envelope conformation. nih.gov Similarly, studies on 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones, which also contain a seven-membered heterocyclic ring, have shown that these systems exist in pseudo-boat conformations. researchgate.netarxiv.org It is therefore highly likely that the oxazine ring in 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine also adopts a non-planar conformation, such as a boat or twist-boat form, to relieve ring strain. A detailed computational conformational analysis would involve scanning the potential energy surface by systematically changing the dihedral angles of the ring to locate the energy minima corresponding to stable conformers and the transition states connecting them. However, specific energy landscape data for 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine is not present in the provided search results.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state. This provides valuable information about the reaction mechanism and allows for the calculation of reaction rates. The characterization of the transition state, a first-order saddle point on the potential energy surface, is crucial for understanding the energy barrier of a reaction.
For 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine, reaction pathway modeling could be applied to various reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the heteroatoms in the oxazine ring. While the general principles of using FMO theory to predict reactivity have been discussed, specific computational studies modeling reaction pathways and characterizing transition states for this molecule were not found in the search results. Such studies would provide a deeper understanding of its chemical transformations.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption spectra, and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable information for assigning the signals in experimental ¹H and ¹³C NMR spectra. researchgate.netarxiv.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. d-nb.infobeilstein-journals.orgnih.gov Studies on oxazine dyes have shown that the inclusion of solvent effects, for example through a polarizable continuum model (PCM), is crucial for obtaining accurate predictions of the absorption maxima (λmax). d-nb.infobeilstein-journals.orgnih.gov For 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine, TD-DFT calculations could predict its UV-Vis spectrum, which is expected to be influenced by the π-system of the benzene ring and the heteroatoms.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending vibrations of different functional groups within the molecule. researchgate.netarxiv.org
While the principles of spectroscopic prediction are well-established, specific predicted NMR, UV-Vis, or IR data for 7-Chloro-2H-benzo[b] Current time information in Berlin, DE.d-nb.infooxazine were not found in the provided search results.
Molecular Dynamics Simulations for Dynamic Behavior
While specific molecular dynamics (MD) simulation studies focused exclusively on the monomeric form of 7-Chloro-2H-benzo[b] nsysu.edu.twsurrey.ac.ukoxazine are not extensively documented in publicly available literature, the dynamic behavior of the broader class of benzoxazines and their polymeric forms (polybenzoxazines) has been a subject of significant computational investigation. These studies provide a valuable framework for inferring the dynamic characteristics of 7-Chloro-2H-benzo[b] nsysu.edu.twsurrey.ac.ukoxazine.
MD simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a molecule.
Inference for 7-Chloro-2H-benzo[b] nsysu.edu.twsurrey.ac.ukoxazine:
Insights from Polybenzoxazine Simulations:
The majority of MD simulation research on benzoxazines is focused on their polymerization and the resulting polybenzoxazine networks. nsysu.edu.twsurrey.ac.ukmdpi.com These studies are crucial for understanding the structure-property relationships of these high-performance thermosetting polymers.
Key findings from these simulations that can provide context for the dynamic behavior of the monomer include:
Curing Process Simulation: MD simulations have been employed to model the ring-opening polymerization of benzoxazine monomers. nsysu.edu.tw These simulations can elucidate the reaction mechanisms and the influence of substituents on the activation energy and kinetics of polymerization. For 7-Chloro-2H-benzo[b] nsysu.edu.twsurrey.ac.ukoxazine, the electron-withdrawing nature of the chlorine atom would likely impact the reactivity of the oxazine ring during polymerization.
Hydrogen Bonding Networks: In the resulting polybenzoxazines, the formation of intramolecular and intermolecular hydrogen bonds plays a critical role in determining the material's properties. MD simulations have been used to investigate the complex hydrogen-bonded network structures, particularly the interactions involving the phenolic hydroxyl groups formed after ring opening and the nitrogen atoms of the Mannich bridges. nih.gov
Conformational Dynamics in Polymers: The flexibility of the polymer chains and the conformational changes within the cross-linked network are studied using MD simulations. This provides insight into properties like the glass transition temperature (Tg), mechanical strength, and dielectric constant. nsysu.edu.twmdpi.com The presence of a chlorine atom in the polymer derived from 7-Chloro-2H-benzo[b] nsysu.edu.twsurrey.ac.ukoxazine would be expected to alter these properties due to changes in chain packing and intermolecular forces. mdpi.com
The table below summarizes the typical applications and findings of molecular dynamics simulations in the study of benzoxazine-related systems.
| Area of Investigation | Typical Simulation Focus | Key Insights Gained | Relevance to 7-Chloro-2H-benzo[b] nsysu.edu.twsurrey.ac.ukoxazine |
| Monomer Dynamics | Conformational flexibility of the oxazine ring. | Identification of low-energy conformations (e.g., half-chair). | The oxazine ring in the 7-chloro derivative will exhibit similar flexibility. |
| Polymerization Process | Ring-opening reaction and network formation. | Understanding of curing kinetics and mechanism. nsysu.edu.tw | The chlorine substituent likely influences the reactivity and curing behavior. |
| Polymer Structure | Hydrogen bond networks and chain packing. nih.gov | Correlation of molecular structure with material properties. | The chlorine atom would affect intermolecular interactions and final polymer properties. |
| Material Properties | Glass transition temperature, mechanical and dielectric properties. nsysu.edu.twmdpi.com | Prediction of macroscopic properties from molecular behavior. | Provides a basis for designing materials with specific characteristics. |
Derivatization and Functionalization Strategies Based on 7 Chloro 2h Benzo B 1 2 Oxazine
Substitution Reactions at the Chloro Position
The chlorine atom at the C7 position serves as a versatile handle for introducing a wide array of functional groups through substitution reactions. As a halogen, it acts as a good leaving group in both nucleophilic aromatic substitution and various transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike an SN2 reaction, the SNAr mechanism involves a two-step process of addition-elimination. masterorganicchemistry.com A nucleophile first attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is favorable when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups. masterorganicchemistry.com In the case of 7-Chloro-2H-benzo[b] researchgate.netwikipedia.orgoxazine (B8389632), the electronegative oxygen and nitrogen atoms in the oxazine ring, along with the chlorine atom itself, contribute to the electrophilic character of the aromatic ring, facilitating nucleophilic attack.
The general scheme for an SNAr reaction on this scaffold involves the attack of a nucleophile (Nu⁻), leading to the displacement of the chloride ion and the formation of a new bond between the C7 carbon and the nucleophile.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile (Nu⁻) | Reagent Source | Product Type |
|---|---|---|
| Hydroxide (B78521) (HO⁻) | Sodium Hydroxide (NaOH) | 7-Hydroxy-2H-benzo[b] researchgate.netwikipedia.orgoxazine |
| Alkoxide (RO⁻) | Sodium Alkoxide (NaOR) | 7-Alkoxy-2H-benzo[b] researchgate.netwikipedia.orgoxazine |
| Amine (R₂NH) | Primary/Secondary Amine | 7-(Dialkylamino)-2H-benzo[b] researchgate.netwikipedia.orgoxazine |
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The chloro-substituent at the C7 position of the benzoxazine (B1645224) ring makes it a suitable substrate for several such reactions. rsc.org
Suzuki Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid (RB(OH)₂), in the presence of a palladium catalyst and a base. It is a highly effective method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C7 position.
Heck Coupling: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. It results in the formation of a 7-vinyl-substituted benzoxazine derivative.
Sonogashira Coupling: The Sonogashira reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, leading to the synthesis of 7-alkynyl-2H-benzo[b] researchgate.netwikipedia.orgoxazine derivatives. wikipedia.orgorganic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions at the C7 Position
| Reaction Name | Coupling Partner | Catalyst System | Resulting C7-Substituent |
|---|---|---|---|
| Suzuki Reaction | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl, Alkyl, or Vinyl Group (R) |
| Heck Reaction | H₂C=CHR (Alkene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene (-CH=CHR) |
Functionalization of the Benzo Ring System (excluding biological outcomes)
Beyond substitution at the chloro position, the aromatic portion of the benzoxazine ring can be functionalized at its carbon-hydrogen bonds.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu The process relies on a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (typically n-BuLi or s-BuLi). baranlab.org This coordination directs the strong base to deprotonate the proton at the ortho position, creating a lithiated intermediate. This intermediate can then react with a wide variety of electrophiles (E⁺) to introduce a new substituent.
In 7-Chloro-2H-benzo[b] researchgate.netwikipedia.orgoxazine, both the nitrogen and oxygen atoms of the oxazine ring can potentially act as DMGs. However, the acidic N-H proton would be deprotonated first by the organolithium base. To utilize the ring heteroatoms as effective DMGs for C-H activation, the nitrogen must first be protected or functionalized (e.g., via alkylation or acylation as discussed in section 6.3.1). Once the nitrogen is substituted, the N-R group and the ring oxygen can direct metalation to the adjacent C8 and C6 positions. The regioselectivity would be influenced by the nature of the N-substituent and the reaction conditions. The resulting aryllithium species can be quenched with an electrophile to install a new functional group.
Table 3: Potential Electrophiles for Quenching after Directed Ortho-Metalation
| Electrophile (E⁺) | Reagent Source | Functional Group Introduced |
|---|---|---|
| Iodide | Iodine (I₂) | Iodo (-I) |
| Carboxyl | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| Aldehyde | Dimethylformamide (DMF) | Formyl (-CHO) |
| Alkyl | Alkyl Halide (R-X) | Alkyl (-R) |
Modifications at the Oxazine Ring Heteroatoms (N, O)
The secondary amine (N-H) in the oxazine ring is a nucleophilic and slightly acidic site, making it readily available for functionalization.
N-Alkylation: The nitrogen can be alkylated by reaction with an alkyl halide (such as an alkyl iodide or bromide) in the presence of a base (like sodium hydride or potassium carbonate). This reaction attaches an alkyl group to the nitrogen atom. N-benzylated and N-phenethylated derivatives of the related 7-chloro-2H-benzo[b] researchgate.netwikipedia.orgoxazin-3(4H)-one have been synthesized, demonstrating the feasibility of this transformation on the core structure. nih.govnih.gov
N-Acylation: The nitrogen can be acylated using an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction forms an amide linkage and attaches an acyl group to the nitrogen.
These modifications at the nitrogen atom not only introduce new functional groups but are also critical for enabling other synthetic strategies, such as the Directed Ortho-Metalation discussed previously. nih.gov
Table 4: Reagents for N-Functionalization of the Oxazine Ring
| Reaction Type | Reagent Class | Example Reagent | Resulting N-Substituent |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) |
| N-Alkylation | Alkyl Halide | Ethyl Iodide (EtI) | Ethyl (-CH₂CH₃) |
| N-Acylation | Acyl Chloride | Acetyl Chloride (AcCl) | Acetyl (-C(O)CH₃) |
Synthesis of Novel Heterocyclic Systems Incorporating the 2H-benzo[b]Current time information in Bangalore, IN.ijsr.netoxazine Scaffold
The 2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine skeleton, particularly when substituted with a halogen, serves as a versatile platform for the construction of fused polycyclic systems. The chlorine atom at the 7-position provides a reactive site for various coupling and condensation reactions, facilitating the annulation of additional heterocyclic rings.
While direct examples of synthesizing fused systems starting from 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine are not extensively documented in readily available literature, the synthesis of related chloro-substituted benzoxazine derivatives provides insight into potential synthetic pathways. For instance, the synthesis of 7-chloro-2-methyl-4H-benzo[d] Current time information in Bangalore, IN.nih.gov-oxazin-4-one has been reported, which can then be further reacted to form other heterocyclic systems like quinazolinones. nih.gov This suggests that the 7-chloro-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine core can be a precursor to a variety of fused heterocycles.
One common strategy involves the initial synthesis of a substituted 2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine derivative, which then undergoes cyclization to form a fused system. For example, a library of 2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine derivatives has been synthesized by reacting 2-aminophenols with substituted acetophenones. ijsr.net These derivatives, some of which could bear a chloro-substituent, can be designed to contain functional groups that facilitate subsequent intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.
Furthermore, the synthesis of 1,2,3-triazole-linked 2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazin-3(4H)-one derivatives has been achieved, showcasing the versatility of the benzoxazine scaffold in constructing more complex molecules. nih.gov Although this example starts with a 6-amino-substituted benzoxazinone, it highlights the potential for functionalizing the benzene (B151609) ring of the benzoxazine core to introduce moieties capable of forming fused or linked heterocyclic systems.
The following table outlines representative examples of synthetic strategies that could be adapted for the derivatization of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine to form novel fused heterocyclic systems.
| Starting Material Analogue | Reagents and Conditions | Fused Heterocycle Analogue | Reference |
| 2-Amino-4-chlorophenol | Chloroacetyl chloride, NaHCO3, TEBA, Chloroform, 60°C | 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazin-3(4H)-one | ijsr.net |
| 7-Chloro-2-methyl-4H-benzo[d] Current time information in Bangalore, IN.nih.gov-oxazin-4-one | Hydrazine hydrate, Ethanol, Reflux | 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one | nih.gov |
| 6-Amino-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazin-3(4H)-one | 1. 3-Ethynylbenzoic acid, HATU, DIPEA; 2. Azide derivatives | 1,2,3-Triazole-linked 2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazin-3(4H)-one derivatives | nih.gov |
These examples underscore the potential for utilizing the 7-chloro-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine scaffold as a foundational element in the synthesis of diverse and complex heterocyclic architectures.
Structure-Reactivity Relationships within 7-Chloro-2H-benzo[b]Current time information in Bangalore, IN.ijsr.netoxazine Derivatives (purely chemical, non-biological)
The chemical reactivity of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine derivatives is intrinsically linked to the electronic and steric nature of the substituents on the heterocyclic and benzenoid rings. The chlorine atom at the 7-position, being an electron-withdrawing group, influences the electron density distribution across the entire molecule, thereby affecting its reactivity towards various reagents.
While specific studies focusing solely on the non-biological structure-reactivity relationships of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine derivatives are limited, general principles of heterocyclic chemistry and observations from related systems can provide valuable insights. The presence of the chlorine atom is expected to activate the benzene ring towards nucleophilic aromatic substitution, although such reactions typically require harsh conditions or the presence of a strong electron-withdrawing group in a position ortho or para to the chlorine.
More commonly, the chloro group serves as a leaving group in transition metal-catalyzed cross-coupling reactions. The reactivity in such reactions would be influenced by other substituents on the benzoxazine ring system. For instance, electron-donating groups on the benzene ring would likely enhance the rate of oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles. Conversely, electron-withdrawing groups might retard this step.
In a study on the synthesis of 4,7-disubstituted-2H-benzo[b] Current time information in Bangalore, IN.ijsr.net-oxazin-3(4H)-ones, a Smiles rearrangement was utilized, demonstrating a more efficient synthetic route compared to conventional methods. nih.gov This highlights how the inherent reactivity of the benzoxazine core can be harnessed for complex rearrangements. The study also touched upon preliminary structure-activity relationships, albeit in a biological context. nih.gov
The reactivity of the oxazine ring itself is also subject to substituent effects. For example, the synthesis of various 2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazin-3(4H)-one derivatives has been achieved through condensation, reduction, O-alkylation, and Smiles rearrangement, starting from 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride. nih.gov The outcomes of these reactions are undoubtedly influenced by the electronic nature of the substituents on the aniline (B41778) starting material.
The following table summarizes the expected influence of substituent types on the chemical reactivity of 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.ijsr.netoxazine derivatives.
| Substituent Position | Substituent Type (Example) | Expected Effect on Reactivity |
| Benzene Ring | Electron-Donating (e.g., -OCH3) | Increased reactivity in electrophilic aromatic substitution; potentially enhanced rate of oxidative addition in cross-coupling reactions. |
| Benzene Ring | Electron-Withdrawing (e.g., -NO2) | Decreased reactivity in electrophilic aromatic substitution; potential for nucleophilic aromatic substitution of the chloro group. |
| Oxazine Ring (N-position) | Alkyl or Aryl group | Steric hindrance may influence accessibility to the N-atom and adjacent positions. Electronic effects will modulate the nucleophilicity of the nitrogen. |
| Oxazine Ring (C2 or C3) | Various substituents | Can influence the stability of the oxazine ring and its susceptibility to ring-opening or other transformations. |
Further systematic studies are required to fully elucidate the intricate structure-reactivity relationships within this class of compounds from a purely chemical standpoint. Such investigations would be invaluable for the rational design of synthetic strategies and the prediction of reaction outcomes.
Applications of 7 Chloro 2h Benzo B 1 2 Oxazine As a Synthetic Building Block
Role in the Synthesis of Complex Heterocyclic Compounds
The 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazine (B8389632) scaffold is a fundamental component in the assembly of a wide array of more intricate heterocyclic systems. Its inherent structure is readily modified, enabling the generation of libraries of derivatives with diverse functionalities. wikipedia.orgnih.gov A common and efficient method for the synthesis of the 2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazine core involves the condensation reaction between a substituted 2-aminophenol (B121084) and an α-haloketone, such as a phenacyl bromide. nih.govnih.gov
This reaction is often carried out under mild conditions, for instance, using a base like cesium carbonate in an appropriate solvent. nih.gov Microwave-assisted protocols have also been developed, significantly reducing reaction times and improving yields, highlighting the efficiency of this synthetic route. nih.gov The general synthetic scheme allows for variability in both the aminophenol and the ketone, leading to a broad spectrum of substituted benzoxazines.
For example, starting with 4-chloro-2-aminophenol and various 2-bromoacetophenones, chemists can construct a range of 7-chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazine derivatives. wikipedia.org These derivatives can then undergo further reactions. The nitrogen atom in the oxazine ring can be alkylated or acylated, and the benzene (B151609) ring can participate in various aromatic substitution reactions, paving the way for fused-ring systems and other complex structures. orientjchem.org One-pot tandem reactions have been developed that use these types of building blocks to create complex 1,4-benzoxazine derivatives efficiently, showcasing high functional group tolerance under transition-metal-free conditions. rsc.org This versatility establishes 7-chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazine as a key intermediate for accessing novel heterocyclic compounds. nih.gov
Precursor for Advanced Organic Materials (excluding therapeutic materials)
Beyond its use in creating discrete complex molecules, the benzoxazine (B1645224) structure is a critical monomer for the production of high-performance polymers known as polybenzoxazines. wikipedia.orgrsc.org These thermosetting resins are synthesized from benzoxazine monomers, which typically involve the reaction of a phenol (B47542), a primary amine, and formaldehyde. wikipedia.org By using a substituted phenol like one that could lead to the 7-chloro-benzoxazine structure, specific properties can be engineered into the resulting polymer.
Polybenzoxazines are formed through a heat-triggered ring-opening polymerization of the oxazine ring in the monomer. researchgate.net This process occurs without the release of volatile byproducts, which is a significant advantage over traditional phenolic resins. nih.gov The resulting polymers exhibit a unique combination of desirable properties, including:
High thermal stability nih.govnih.gov
Excellent mechanical strength rsc.org
Low water absorption nih.gov
High dimensional stability nih.gov
Good dielectric properties researchgate.net
These characteristics make polybenzoxazines ideal for a range of advanced material applications, such as high-performance adhesives, sealants, composites for the aerospace and automotive industries, and encapsulating materials for electronics. researchgate.net Furthermore, coatings derived from benzoxazine polymers can significantly improve the hydrophobicity and anticorrosion efficiency of a substrate. researchgate.net
The benzoxazine scaffold is also related to the core structure of certain functional dyes. Benzophenoxazine-based dyes, for example, are known for their fluorescent properties. The synthesis of these dyes involves condensation reactions that form the benzophenoxazine core, demonstrating that the fundamental heterocyclic structure is a viable precursor for creating photoactive materials.
Building Block in Retrosynthetic Analysis
In the strategic planning of organic synthesis, known as retrosynthetic analysis, complex target molecules are conceptually broken down into simpler, readily available starting materials. The 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazine scaffold is a valuable "synthon" or synthetic equivalent in this context. When a complex target molecule contains this moiety, a chemist can disconnect the key bonds of the oxazine ring to identify simpler precursors.
The most common retrosynthetic disconnection for a 2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazine involves breaking the C4a-N4 and C3-O2 bonds. This deconstruction leads back to two primary building blocks: a substituted 2-aminophenol and a substituted α-haloketone. wikipedia.org
Retrosynthetic Analysis Example:
Target: A complex molecule containing the 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazine core.
Disconnection: Cleavage of the heterocyclic oxazine ring.
Precursors: 4-Chloro-2-aminophenol and a corresponding α-haloketone (e.g., 2-bromoacetophenone). wikipedia.org
This retrosynthetic pathway is highly effective because the starting materials are often commercially available or can be synthesized through straightforward, well-established methods. The synthesis of 2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazines by modifying existing methods, as mentioned in research, is a practical application of this retrosynthetic thinking. wikipedia.org This strategic approach allows for the efficient and logical design of synthetic routes to complex molecules, with 7-Chloro-2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazine serving as a key intermediate that bridges simple starting materials and the final, more elaborate target structure.
Future Directions and Emerging Research Avenues for 7 Chloro 2h Benzo B 1 2 Oxazine
Development of Novel and Efficient Synthetic Routes
The synthesis of the 2H-benzo[b] acs.orgdurham.ac.ukoxazine (B8389632) core has traditionally relied on established methods, but the demand for greener, more efficient, and diverse synthetic pathways is driving innovation. Classical synthesis often involves the condensation of a 2-aminophenol (B121084) with an α-haloketone, such as 2-bromo-4-chloroacetophenone, in the presence of a base. nih.gov While effective, these methods can require lengthy reaction times and laborious workups. nih.gov
Future research is focused on overcoming these limitations. Key emerging areas include:
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials are gaining traction. A reported MCR for synthesizing 3,4-dihydro-2H-benzo[b] acs.orgdurham.ac.ukoxazines involves the reaction of 2-aminophenols, benzaldehydes, and phenacyl bromides, offering high atom economy and simplified procedures.
Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reaction times, often improving yields and product purity. scispace.com A facile and environmentally friendly synthesis of 2H-benzo[b] acs.orgdurham.ac.ukoxazines has been reported using cesium carbonate (Cs2CO3) as a base catalyst under microwave heating, highlighting a move towards more sustainable conditions. scispace.com
Catalytic Asymmetric Synthesis: A significant frontier is the development of methods to produce enantiomerically pure benzoxazines. While challenging, the development of catalytic asymmetric routes is a key goal for accessing specific stereoisomers.
These modern approaches prioritize efficiency, reduced waste, and the ability to rapidly generate diverse libraries of compounds for further study.
| Synthetic Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference |
| Classical Condensation | 2-Aminophenol, α-Haloacetophenone, K2CO3 | Reflux, 4-6 hours | Well-established, reliable | nih.gov |
| Microwave-Assisted | 2-Aminophenol, α-Haloacetophenone, Cs2CO3 | Microwave irradiation | Rapid, high yield, green | scispace.com |
| Multicomponent Reaction | 2-Aminophenol, Aldehyde, Phenacyl Bromide | One-pot | High atom economy, procedural simplicity |
Exploration of Unconventional Reactivity Pathways
Beyond its synthesis, exploring the novel reactivity of the 7-Chloro-2H-benzo[b] acs.orgdurham.ac.ukoxazine ring system is a major avenue for future research. This involves moving beyond traditional functionalization and employing modern catalytic methods to forge new bonds in a controlled and efficient manner.
Transition Metal-Catalyzed C–H Activation: This has emerged as a powerful strategy for derivatizing the benzoxazine (B1645224) core. Rhodium(III)-catalyzed C–H activation, in particular, has been used to achieve oxidative cross-coupling with styrenes and annulation with molecules like diazo ketoesters. rsc.orgresearchgate.net These methods allow for the direct functionalization of otherwise inert C-H bonds, providing access to complex polycyclic and spirocyclic structures that are difficult to obtain through classical means. acs.orgresearchgate.net For instance, a Rh(III)-catalyzed [3+2] annulation with nitroolefins has been shown to produce novel spirocyclic 2,3-dihydro-1,4-benzoxazine derivatives with high diastereoselectivity. acs.org
Photocatalysis: Visible-light photoredox catalysis represents a green and powerful tool for chemical transformations. The functionalization of related 3,4-dihydro-1,4-benzoxazin-2-ones has been achieved via a Friedel-Crafts reaction with indoles using an inexpensive organic photocatalyst, demonstrating the potential of light-induced reactions. researchgate.net Such methods, which operate under mild conditions using light as a renewable energy source, are expected to be increasingly applied to the 7-chloro-2H-benzo[b] acs.orgdurham.ac.ukoxazine scaffold. itu.edu.tr
| Reaction Type | Catalyst System | Transformation Achieved | Significance | Reference |
| C-H Alkenylation | Rhodium(III) | Cross-coupling with styrenes | Direct vinylation of the aromatic core | rsc.org |
| Spirocyclization | Rhodium(III) / Silver | [3+2] Annulation with nitroolefins | Access to complex spiro-heterocycles | acs.org |
| Annulation | Rhodium(III) / Zinc | Twofold C-H activation with diazo ketoesters | Construction of polycyclic spiropyrans | researchgate.net |
| Friedel-Crafts Reaction | Visible-light / Organophotocatalyst | Functionalization with indoles | Green and sustainable C-C bond formation | researchgate.net |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is poised to become an indispensable tool in the study of 7-Chloro-2H-benzo[b] acs.orgdurham.ac.ukoxazine. While much of the current computational work has focused on understanding the ring-opening polymerization (ROP) mechanisms of benzoxazine-based resins, these approaches are being adapted for predictive synthesis and reaction design. researchgate.netnih.gov
Density Functional Theory (DFT) calculations, for example, have been used to investigate the effect of substituents on the polymerization temperature, suggesting that intramolecular hydrogen bonding can lower the activation energy for the ring-opening process. researchgate.net Similar computational studies on the monomer can predict sites of reactivity, elucidate reaction mechanisms, and determine the transition states of novel catalytic cycles, such as the Rh(III)-catalyzed C-H activations. researchgate.net
Future directions in this area include:
Mechanism Elucidation: Using computational models to provide detailed energetic landscapes of reactions, helping to explain observed regioselectivity and stereoselectivity.
Catalyst Design: In silico screening of new catalysts and ligands to improve the efficiency and scope of unconventional reactions before attempting them in the lab.
Predictive Reactivity: Developing models that can accurately predict the outcome of unknown reactions involving the benzoxazine scaffold, thereby accelerating the discovery of new transformations.
By integrating computational predictions with experimental work, researchers can move from a trial-and-error approach to a more rational, design-oriented strategy for chemical synthesis.
Integration with Flow Chemistry and Automated Synthesis
The principles of modern chemical manufacturing, emphasizing safety, efficiency, and reproducibility, are driving the adoption of flow chemistry for the synthesis of complex molecules. uc.pt While the synthesis of 7-Chloro-2H-benzo[b] acs.orgdurham.ac.ukoxazine has not yet been extensively reported in flow systems, the successful application of this technology to other heterocycles like indoles, oxazoles, and imidazopyridines provides a clear roadmap. mdpi.comacs.org
Flow chemistry offers several key advantages over traditional batch synthesis:
Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ within the reactor, minimizing risk.
Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, often leading to cleaner reactions and higher yields.
Scalability and Automation: Scaling up production is a matter of running the reactor for a longer time, and entire multi-step syntheses can be automated by linking multiple flow reactors with in-line purification and analysis steps. durham.ac.uk
Future work will likely involve translating the known batch syntheses of 7-Chloro-2H-benzo[b] acs.orgdurham.ac.ukoxazine into continuous flow processes. This could involve pumping the starting materials through heated coils or packed-bed reactors containing immobilized catalysts or reagents, allowing for a safe, efficient, and automated production of the target compound. durham.ac.ukuc.pt
Potential in Non-Traditional Chemical Applications (e.g., catalysis, sensing, chemical dyes, without biological implications)
A significant emerging application for benzoxazine derivatives, including the 7-chloro variant, lies in the field of materials science as precursors to high-performance polymers. Benzoxazine monomers undergo thermal ring-opening polymerization (ROP) to form polybenzoxazine resins, a class of phenolic-like materials with a unique combination of desirable properties. mdpi.comnsysu.edu.tw
These polymers exhibit:
Excellent Thermal Stability: Making them suitable for applications in aerospace and electronics. nih.gov
High Mechanical Strength and Dimensional Stability. nsysu.edu.tw
Low Water Absorption and Good Chemical Resistance.
Near-Zero Volumetric Shrinkage upon Curing.
The 7-chloro substituent on the benzoxazine ring can be strategically used to tune the final properties of the polymer. For example, halogenated compounds are known to enhance flame retardancy. Furthermore, the chloro group can serve as a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups to create specialized materials.
Research in this area is focused on creating advanced materials such as:
Polymer Blends and Composites: Incorporating benzoxazines into other polymer networks, such as polysulfone, to enhance thermal properties for use in membranes or coatings. nih.gov
Nanocomposites: Blending with materials like polyhedral oligomeric silsesquioxane (POSS) to create hybrid materials with significantly improved thermal stability. nsysu.edu.tw
Functional Coatings: Developing polybenzoxazine coatings with specific surface properties, such as enhanced hydrophobicity for anticorrosion applications. researchgate.net
This positions 7-Chloro-2H-benzo[b] acs.orgdurham.ac.ukoxazine not just as a chemical entity, but as a valuable building block for the next generation of advanced materials.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for evaluating the cytotoxicity of 7-Chloro-2H-benzo[b][1,4]oxazine derivatives in hypoxic tumor cells?
- Methodology :
- MTT Assay : Cells (e.g., HepG2) are cultured in 24-well plates (5×10³ cells/well) using DMEM supplemented with 10% FBS and antibiotics. After drug treatment (e.g., 24 hours), cell viability is quantified via MTT reagent, and absorbance is measured at 570 nm .
- Clonogenic Assay : Post-treatment, cells are fixed, stained, and colonies (>50 cells) are counted in a 1×1 mm grid. Hypoxic conditions (1% O₂) are maintained for 5 hours, followed by reoxygenation for 10 days to assess long-term survival .
- Statistical Analysis : Use Mann-Whitney U tests with p < 0.05 for significance .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Handling : Use personal protective equipment (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Waste Disposal : Store chemical waste separately in labeled containers and transfer to certified biological waste treatment facilities to prevent environmental contamination .
Q. What are the standard protocols for synthesizing this compound derivatives?
- Synthetic Steps :
- React 7-chloro-substituted precursors with reducing agents (e.g., NaBH₄) under inert atmospheres.
- Purify intermediates via column chromatography (silica gel, petroleum ether/EtOAc gradients) .
Advanced Research Questions
Q. How does this compound modulate hypoxia-inducible genes (e.g., HIF-1α, VEGF) in tumor cells?
- Experimental Design :
- Treat hypoxic HepG2 cells with sublethal doses (e.g., 20 µM) of the compound.
- Extract RNA using TRIzol, synthesize cDNA via reverse transcription (SuperScript III), and perform qRT-PCR with primers specific to HIF-1α, VEGF, and β-actin (housekeeping control) .
- Analyze fold changes using the ΔΔCt method.
- Key Findings : Compound 10 downregulates HIF-1α and VEGF expression by >50% under hypoxia (p < 0.001 vs. controls) .
Q. How can structural modifications enhance the hypoxia-selective cytotoxicity of this compound derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Positional Halogen Substitution : Replacing the chloro group at position 7 with bromo or methyl groups (e.g., compound 11) increases hypoxic cytotoxicity (IC₅₀ = 10 µM vs. 87 µM for compound 10) .
- Hybrid Design : Incorporate bioreductive moieties (e.g., nitroimidazoles) to enhance hypoxia-activated toxicity .
- Validation : Test modified analogs using clonogenic assays and compare IC₅₀ values under normoxic vs. hypoxic conditions .
Q. How should contradictory data on normoxic vs. hypoxic cytotoxicity be interpreted for lead optimization?
- Case Example : Compound 7 shows minimal toxicity to normoxic cells at 10 µM (110% viability) but kills 72% of hypoxic cells. At 50 µM, normoxic toxicity rises (11% dead cells), while hypoxic cells show 98% mortality .
- Resolution : Prioritize compounds with a high therapeutic index (e.g., compound 10: IC₅₀ >600 µM in normoxia vs. 87 µM in hypoxia) and optimize dosing to minimize off-target effects .
Key Recommendations
- Experimental Replication : Perform all assays in triplicate to account for biological variability .
- Lead Optimization : Focus on derivatives with halogen substitutions at position 6 or 7 for improved hypoxia selectivity .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to map downstream pathways affected by HIF-1α suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
